molecular formula C12H7FN2O2S B14320725 2-Fluoro-7-nitro-10H-phenothiazine CAS No. 111750-36-8

2-Fluoro-7-nitro-10H-phenothiazine

Cat. No.: B14320725
CAS No.: 111750-36-8
M. Wt: 262.26 g/mol
InChI Key: ZZUMXXRXODRKQX-UHFFFAOYSA-N
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Description

2-Fluoro-7-nitro-10H-phenothiazine (CAS 111750-36-8) is a phenothiazine derivative strategically modified with electron-withdrawing substituents at the 2- and 7-positions of the heterocyclic ring . This molecular structure, with a fluorine atom and a nitro group, confers distinct electronic properties that are valuable for advanced scientific research. The compound is a key building block in the development of novel fluorescent probes. Its electron-rich phenothiazine core acts as a strong electron donor, and when combined with electron-accepting groups like the 7-nitrobenzofurazan (NBD), it can form systems that operate via photoinduced electron transfer (PET). Such systems are highly useful for the specific detection and differentiation of biological thiols, such as glutathione (GSH), with capabilities for distinct multi-color fluorescence emission . Beyond sensing, this derivative serves as a crucial pharmacophore in medicinal chemistry. The phenothiazine scaffold is known for its diverse biological activities, and hybridization with other bioactive fragments is a established strategy to develop new multi-target therapeutic agents. Research indicates potential for such hybrids in areas including anticancer drug development, where they may induce apoptosis and inhibit tubulin polymerization, and in neurodegenerative disease research, targeting pathologies like Alzheimer's disease . The synthetic utility of 2-Fluoro-7-nitro-10H-phenothiazine is demonstrated through reliable pathways such as the Smiles rearrangement, which involves the condensation of 2-aminobenzenethiol derivatives with ortho-halonitrobenzenes under basic conditions, followed by an intramolecular cyclization . The compound has a molecular weight of 262.26 g/mol and a molecular formula of C12H7FN2O2S . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

111750-36-8

Molecular Formula

C12H7FN2O2S

Molecular Weight

262.26 g/mol

IUPAC Name

2-fluoro-7-nitro-10H-phenothiazine

InChI

InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H

InChI Key

ZZUMXXRXODRKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The synthesis begins with the condensation of 2-aminobenzenethiol derivatives with ortho-halonitrobenzenes under basic conditions. For 2-Fluoro-7-nitro-10H-phenothiazine, 2-fluoro-4-nitrochlorobenzene reacts with 2-amino-4-fluorobenzenethiol in the presence of sodium hydroxide (NaOH) in ethanol. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Displacement : The thiolate ion attacks the electron-deficient aromatic ring of the halonitrobenzene, displacing the chloride ion and forming a diphenyl sulfide intermediate.
  • Smiles Rearrangement : Intramolecular cyclization occurs under reflux, facilitated by the base, resulting in the formation of the phenothiazine ring system.

The critical intermediates and their transformation are summarized below:

Reaction Step Reagents/Conditions Intermediate Formed
Thiolate Formation NaOH, Ethanol, 60°C, 2 hr Sodium 2-amino-4-fluorobenzenethiolate
Nucleophilic Aromatic Substitution 2-Fluoro-4-nitrochlorobenzene, 80°C, 6 hr 2-Fluoro-4-nitro-diphenylsulfide
Smiles Rearrangement Reflux in Ethanol, 12 hr 2-Fluoro-7-nitro-10H-phenothiazine

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) enhances cyclization efficiency compared to NaOH, reducing side-product formation.
  • Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, achieving yields up to 68%.
  • Temperature Control : Maintaining reflux temperatures between 80–100°C prevents premature decomposition of nitro groups.

Alternative Synthetic Routes

Sulfone Intermediate Methodology

A patent by CN105837528B outlines an alternative pathway involving sulfone intermediates. This method avoids the Smiles rearrangement and instead employs a nitration-cyclization sequence:

  • Sulfone Synthesis :

    • Sodium p-chlorobenzenesulfonate is reduced with sodium sulfite (Na₂SO₃) to form p-chlorobenzenesulfinic acid.
    • Chloroacetylation with sodium chloroacetate yields p-chlorophenylmethyl sulfone.
  • Nitration-Cyclization :

    • The sulfone undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄), introducing nitro groups at positions 2 and 7.
    • Cyclization with ammonium hydroxide (NH₄OH) at elevated temperatures (120°C) forms the phenothiazine core.

Advantages :

  • Higher functional group tolerance compared to Smiles rearrangement.
  • Yields of 65–70% reported for analogous compounds.

Nitration and Cyclization Techniques

Post-functionalization of preformed phenothiazines offers another route:

  • Fluorination : 10H-phenothiazine is treated with fluorine gas (F₂) in the presence of a silver (Ag) catalyst at 150°C to introduce the 2-fluoro substituent.
  • Nitration : Subsequent nitration with fuming HNO₃ at 0°C selectively installs the nitro group at position 7.

Challenges :

  • Poor regioselectivity during nitration requires careful temperature control.
  • Purification difficulties due to di- and tri-nitrated byproducts.

Industrial-Scale Production Considerations

Scalability Challenges

Transitioning laboratory methods to industrial production introduces hurdles:

  • Exothermic Reactions : The Smiles rearrangement releases significant heat, necessitating jacketed reactors with precise temperature control.
  • Waste Management : Sodium sulfide (Na₂S) byproducts require neutralization before disposal, increasing operational costs.

Continuous Flow Reactor Adaptations

Modern facilities employ continuous flow systems to enhance efficiency:

  • Microreactor Technology : Reduces reaction time from 12 hr to 2 hr by improving mass transfer.
  • In-Line Purification : Integrated chromatography columns remove impurities in real-time, achieving >95% purity.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Key Limitations
Smiles Rearrangement 58–68 90–95 High Sensitive to substituent effects
Sulfone Intermediate 65–70 85–90 Moderate Multi-step synthesis
Post-Functionalization 45–50 80–85 Low Poor regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: 30% hydrogen peroxide in glacial acetic acid.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-7-nitro-10H-phenothiazine-5,5-dioxide (sulfone derivative).

    Reduction: 2-Fluoro-7-amino-10H-phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluoro vs. Chloro Derivatives

  • 2-Chloro-10H-phenothiazine (): The chloro derivative undergoes aryne-mediated reactions with arylacetonitriles to yield 2-arylmethyl-10H-phenothiazine-1-carbonitriles. This highlights the reactivity of the 2-position for electrophilic substitution.
  • 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (): The methoxymethoxy group at position 7 increases hydrophilicity compared to the nitro group in the target compound. Nitro groups are stronger electron-withdrawing moieties, which may enhance charge-transfer interactions in materials science applications .

Nitro Group Position and Electronic Effects

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): This compound features a nitro group on a pendant ethynyl-linked phenyl ring. The Sonogashira coupling used for its synthesis (6.9% yield) contrasts with typical nucleophilic substitution routes for nitro-substituted phenothiazines. The 7-nitro group in the target compound directly conjugates with the phenothiazine ring, enhancing intramolecular charge transfer compared to the ethynyl-linked nitro group .
  • 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (): The nitro group at position 8 (vs. 7 in the target compound) alters the electronic distribution.

Crystallographic and Physicochemical Properties

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Crystallizes in a triclinic system (space group $ P1 $) with $ a = 8.1891 \, \text{Å}, \, b = 8.2417 \, \text{Å}, \, c = 12.813 \, \text{Å} $. The nitro group participates in weak intermolecular interactions, influencing packing efficiency. Comparable data for 2-fluoro-7-nitro-10H-phenothiazine are absent but predicted to show distinct lattice parameters due to fluorine’s smaller size .
  • 10-Butyl-3-chloro-7-nitro-10H-phenothiazine 5-oxide (): The sulfoxide modification (5-oxide) increases polarity and hydrogen-bonding capacity, contrasting with the non-oxidized sulfur in the target compound. Molecular weight (350.82 g/mol) is higher due to the butyl chain, reducing solubility compared to the fluorine-substituted derivative .

Data Tables

Table 1: Key Properties of Phenothiazine Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications
2-Fluoro-7-nitro-10H-phenothiazine 2-F, 7-NO₂ C₁₂H₈FN₃O₂S 293.27 (calculated) Not reported Pharmaceuticals, materials
2-Chloro-10H-phenothiazine 2-Cl C₁₂H₈ClNS 241.71 ~Moderate Intermediate for synthesis
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 10-(C≡C-C₆H₄-NO₂) C₂₀H₁₂N₂O₂S 344.39 6.9% Crystallography studies
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine 2-OCH₂CH₂F, 8-NO₂ C₁₄H₁₂FN₃O₃S 329.32 Discontinued Research chemicals

Table 2: Crystallographic Data ()

Parameter 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Crystal system Triclinic ($ P1 $)
Unit cell dimensions $ a = 8.1891 \, \text{Å}, \, b = 8.2417 \, \text{Å}, \, c = 12.813 \, \text{Å} $
Volume ($ \text{Å}^3 $) 781.4
Z 2
Density (calculated) 1.464 g/cm³

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-7-nitro-10H-phenothiazine, and how can structural purity be ensured?

Methodological Answer:
Synthesis typically involves sequential nitration and fluorination of the phenothiazine core. For example:

Nitration : Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Fluorination : Use halogen-exchange reactions (e.g., Balz-Schiemann reaction) with diazonium intermediates to install fluorine at the 2-position.

Purification : Recrystallize from DMF or DMSO, monitoring purity via HPLC (≥98% by area) .
Structural Confirmation : Validate via single-crystal X-ray diffraction (e.g., CCDC 2209381 protocols ), comparing bond angles (e.g., C12–N1–C1 = 121.5°) and torsion angles (e.g., C8–C7–S1 = −153.28°) to reference data .

Basic: Which spectroscopic techniques are most effective for characterizing 2-Fluoro-7-nitro-10H-phenothiazine?

Methodological Answer:

  • NMR : Use ¹⁹F NMR to confirm fluorine substitution (δ −110 to −125 ppm). ¹H/¹³C NMR identifies aromatic protons (e.g., C5–H at δ 7.2–7.5 ppm) and nitro-group deshielding effects .
  • X-ray Crystallography : Resolve conformational details (e.g., boat-shaped thiazine ring with puckering parameters Q = 0.371 Å, θ = 100.1° ).
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Advanced: How do electronic effects of the nitro and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Nitro groups deactivate the ring, directing electrophilic substitutions to meta positions. Fluorine’s inductive effect further reduces electron density.
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura coupling. For example, nitro groups lower LUMO energy, enhancing oxidative addition with Pd catalysts.
  • Experimental Validation : Compare reaction rates of 2-Fluoro-7-nitro-10H-phenothiazine vs. non-fluorinated analogs in Buchwald-Hartwig aminations .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of phenothiazine derivatives?

Methodological Answer:

  • PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (IC₅₀ values) to standardize assays .
  • Contradiction Analysis : Use longitudinal studies (e.g., 3-wave panel designs ) to assess dose-dependent cytotoxicity vs. time. For instance, short-term studies may miss delayed apoptosis mechanisms.
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data on antipsychotic activity .

Basic: What experimental strategies assess solubility and stability of 2-Fluoro-7-nitro-10H-phenothiazine in biological buffers?

Methodological Answer:

  • Solubility Testing : Use shake-flask method with UV-Vis quantification (λmax ~320 nm) in PBS (pH 7.4) and DMSO-water mixtures.
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for nitro-reduction byproducts .
  • Comparative Data : Cross-reference solubility with structurally similar compounds (e.g., 2-trifluoromethylphenothiazine: 0.2 mg/mL in water ).

Advanced: How can conformational analysis via crystallography optimize drug-target interactions?

Methodological Answer:

  • Torsion Angle Mapping : Analyze dihedral angles (e.g., C11–C12–N1 = −28.87°) to predict binding to dopamine receptors.
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O bonds in crystal packing ) that mimic protein-ligand binding.
  • SAR Studies : Compare bioactivity of 2-Fluoro-7-nitro-10H-phenothiazine with analogs having varied ring puckering (e.g., 10-acetyl derivatives ).

Advanced: What methodologies design structure-activity relationship (SAR) studies for phenothiazine-based kinase inhibitors?

Methodological Answer:

  • Fragment-Based Design : Screen nitro/fluoro-substituted phenothiazines against kinase panels (e.g., EGFR, CDK2) using SPR or thermal shift assays.
  • Mutagenesis Studies : Correlate substituent positions (e.g., 7-nitro vs. 3-nitro) with inhibition of ATP-binding pockets.
  • Data Integration : Apply machine learning to predict binding affinities from electronic parameters (Hammett σ values) .

Advanced: How to address contradictions in synthetic yields reported for nitro-fluoro-phenothiazines?

Methodological Answer:

  • DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, stoichiometry). For example, excess HNO₃ may increase byproducts, reducing yield.
  • In Situ Monitoring : Employ Raman spectroscopy to track nitro intermediate formation and adjust reaction conditions dynamically.
  • Cross-Lab Validation : Share protocols via platforms like IUCrData to reconcile discrepancies (e.g., 45% vs. 65% yields ).

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